molecular formula C11H11F3O B2960375 2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane CAS No. 2248320-56-9

2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane

Cat. No.: B2960375
CAS No.: 2248320-56-9
M. Wt: 216.203
InChI Key: BNTKDNOUTFBICA-UHFFFAOYSA-N
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Description

2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane can be achieved through several methods. One common approach involves the epoxidation of phenylpropenes using peroxides as oxidizing agents. Another method includes the epoxidation of phenylacetones. These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale epoxidation processes. These processes utilize robust catalysts and optimized reaction conditions to achieve efficient and cost-effective production. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include alcohols, ketones, diols, and various substituted derivatives. These products can be further utilized in different chemical processes and applications .

Scientific Research Applications

2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane involves its interaction with molecular targets through its oxirane ring and trifluoromethyl group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane is unique due to the presence of both the oxirane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications. The trifluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-10(7-15-10)6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTKDNOUTFBICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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